molecular formula C18H15F4N3O5 B11565279 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B11565279
M. Wt: 429.3 g/mol
InChI Key: SPYQUUZBXVDPJN-NUGSKGIGSA-N
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Description

2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a complex organic compound with a unique structure that includes a hydrazino group, a methoxybenzylidene moiety, and a tetrafluoroethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting hydrazone is then reacted with an acylating agent, such as acetic anhydride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The hydrazino group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-(4-methylphenyl)benzamide
  • 2-[(2E)-2-(4-ethoxybenzylidene)hydrazino]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(4-methylphenyl)benzamide

Uniqueness

What sets 2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide apart from similar compounds is the presence of the tetrafluoroethoxy group. This group imparts unique physicochemical properties, such as increased lipophilicity and stability, which can enhance the compound’s biological activity and make it more suitable for certain applications.

Properties

Molecular Formula

C18H15F4N3O5

Molecular Weight

429.3 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide

InChI

InChI=1S/C18H15F4N3O5/c1-29-13-8-4-5-10(14(13)26)9-23-25-16(28)15(27)24-11-6-2-3-7-12(11)30-18(21,22)17(19)20/h2-9,17,26H,1H3,(H,24,27)(H,25,28)/b23-9+

InChI Key

SPYQUUZBXVDPJN-NUGSKGIGSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C(=O)NC2=CC=CC=C2OC(C(F)F)(F)F

Origin of Product

United States

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